(2-Chloropyridin-4-yl)methanamine hydrochloride
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Overview
Description
(2-Chloropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is known for its role as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the treatment of fibrotic diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-chloropyridine with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to achieve high purity levels.
Quality control measures: to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: (2-Chloropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized amine derivatives.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
(2-Chloropyridin-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its inhibitory effects on LOXL2, which is implicated in tissue remodeling and fibrosis.
Medicine: Investigated for its potential therapeutic applications in treating fibrotic diseases, cancer, and other conditions involving abnormal collagen crosslinking.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The primary mechanism of action of (2-Chloropyridin-4-yl)methanamine hydrochloride involves the inhibition of LOXL2. This enzyme is responsible for the crosslinking of collagen and elastin, which are crucial components of the extracellular matrix. By inhibiting LOXL2, the compound reduces the crosslinking process, thereby affecting tissue remodeling and fibrosis. The molecular targets include the active site of LOXL2, where the compound binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
- (2-Chloropyridin-4-yl)methanamine dihydrochloride
- 4-Aminomethyltetrahydropyran hydrochloride
Comparison:
- (2-Chloropyridin-4-yl)methanamine hydrochloride is unique due to its selective inhibition of LOXL2 with an IC50 of 126 nM .
- (2-Chloropyridin-4-yl)methanamine dihydrochloride shares a similar structure but differs in its chloride content and potential reactivity.
- 4-Aminomethyltetrahydropyran hydrochloride has a different core structure, leading to distinct chemical properties and applications .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!
Properties
IUPAC Name |
(2-chloropyridin-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSUKLOBJGMGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735274 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916210-98-5 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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